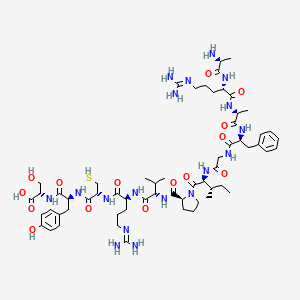

Cdk5i peptide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C60H94N18O15S |

|---|---|

Peso molecular |

1339.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C60H94N18O15S/c1-7-32(4)47(76-45(81)28-68-50(84)40(26-35-14-9-8-10-15-35)72-49(83)34(6)69-51(85)38(70-48(82)33(5)61)16-11-23-66-59(62)63)57(91)78-25-13-18-44(78)55(89)77-46(31(2)3)56(90)71-39(17-12-24-67-60(64)65)52(86)75-43(30-94)54(88)73-41(27-36-19-21-37(80)22-20-36)53(87)74-42(29-79)58(92)93/h8-10,14-15,19-22,31-34,38-44,46-47,79-80,94H,7,11-13,16-18,23-30,61H2,1-6H3,(H,68,84)(H,69,85)(H,70,82)(H,71,90)(H,72,83)(H,73,88)(H,74,87)(H,75,86)(H,76,81)(H,77,89)(H,92,93)(H4,62,63,66)(H4,64,65,67)/t32-,33-,34-,38-,39-,40-,41-,42-,43-,44-,46-,47-/m0/s1 |

Clave InChI |

GFKCPPXPHNMGDP-OBTMNWBNSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N |

SMILES canónico |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Development of the Cdk5i Peptide Inhibitor

Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in neuronal processes, but its aberrant activity, particularly when complexed with its truncated activator p25, is a significant contributor to the pathology of various neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia.[1][2][3] The cleavage of Cdk5's primary activator, p35, into the more stable and mislocalized p25 results in hyperactivation of the kinase, leading to a cascade of detrimental downstream effects such as tau hyperphosphorylation.[1][2][] This has made the selective inhibition of the Cdk5/p25 complex a compelling therapeutic strategy. This guide details the discovery, mechanism, and preclinical development of Cdk5i, a novel peptide inhibitor designed for this purpose.

Discovery and Design of the Cdk5i Peptide

The development of Cdk5i was born out of the need for a specific inhibitor of the pathogenic Cdk5/p25 complex that would spare the physiological functions of the Cdk5/p35 complex.[1] Earlier attempts at Cdk5 inhibition included peptides like CIP and P5, which were considerably larger (126 and 24 amino acids, respectively) and thus faced challenges in delivery and specificity.[2][5][6]

The design of Cdk5i was a rational, structure-based approach. Researchers identified a critical 12-amino-acid sequence (ARAFGIPVRCYS) within the T-loop of Cdk5 that is essential for its interaction with p25.[2][7] This sequence is highly conserved across species but is not present in other Cdk family members, providing a basis for specificity.[7] The resulting 12-amino-acid peptide, termed Cdk5i, was synthesized to competitively inhibit the Cdk5-p25 interaction.[1][2]

Quantitative Analysis of Cdk5i Binding and Inhibition

The efficacy and specificity of Cdk5i have been quantified through various biophysical and biochemical assays. The peptide demonstrates a significantly higher binding affinity for the pathological Cdk5/p25 complex compared to Cdk5 alone or other related kinases.

| Parameter | Molecule/Complex | Value | Assay Method | Reference |

| Binding Affinity (Kd) | Cdk5/p25 Complex | 0.17 µM | Microscale Thermophoresis | [1][2][7] |

| Cdk5/p25 Complex | 0.22 µM | Biolayer Interferometry | [1] | |

| Cdk5 alone | 15.72 µM | Microscale Thermophoresis | [2][7] | |

| Inhibition of Kinase Activity | Recombinant Cdk5/p25 | Significant reduction vs. scrambled peptide | IP-linked Kinase Assay | [1] |

| Cdk5 from Tau P301S mouse brain | ~50% reduction | IP-linked Kinase Assay | [1] | |

| Cdk5/p25 in HEK293T cells | ~27% reduction | Co-expression study | [7] | |

| Interaction Reduction | Cdk5 and p25 in HEK293T cells | ~25% reduction | Co-expression study | [7] |

| Cdk5/p25 complex (Cdk5i-TF) | ~22% reduction | Quantitative Assay | [5] |

Mechanism of Action

Cdk5i functions by directly interfering with the formation of the hyperactive Cdk5/p25 kinase complex. By occupying the binding site on Cdk5 that p25 would normally use, the peptide prevents the association of these two proteins, thereby inhibiting the subsequent aberrant kinase activity and its downstream pathological effects.

Caption: Cdk5i inhibits the pathological Cdk5/p25 signaling pathway.

Preclinical Development and In Vivo Efficacy

For in vivo applications, the this compound was modified to enhance its delivery across the blood-brain barrier and into cells.[2] This was achieved by conjugating it with a fluorescent tag (FITC) for visualization and the cell-penetrating transactivator of transcription (TAT) sequence, creating the Cdk5i-FT peptide.[1][2][3]

The therapeutic potential of Cdk5i-FT was evaluated in several models of neurodegeneration:

-

CK-p25 Mice: In this model, which inducibly overexpresses p25, Cdk5i-FT treatment ameliorated brain pathologies and improved cognitive function.[2]

-

Tau P301S Mice: Treatment with Cdk5i-FT led to a reduction in Cdk5 activity and downstream tau pathology.[1][2]

-

Human Cerebral Organoids: In organoids derived from an FTD patient with a MAPT P301L mutation, the peptide reduced hyperphosphorylation of Tau.[1][2]

These studies collectively demonstrate that Cdk5i can penetrate brain tissue, reduce the hallmarks of Cdk5/p25 hyperactivity, and confer neuroprotection.[5][8]

Caption: Logical workflow for this compound development.

Experimental Protocols

The development and validation of Cdk5i involved several key experimental procedures.

A. IP-Linked Cdk5 Kinase Assay This assay measures the enzymatic activity of Cdk5.[9]

-

Lysate Preparation: Brain tissues or cells are homogenized in lysis buffer.

-

Immunoprecipitation (IP): Cdk5 is captured from the lysate using an anti-Cdk5 antibody coupled to Protein A/G beads.[9]

-

Peptide Incubation: The IP-captured Cdk5 complexes are incubated overnight at 4°C with either the this compound or a scrambled control peptide.[1]

-

Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., Histone H1) and radiolabeled ATP ([γ-³²P]ATP).[1][9] The reaction proceeds for 30-60 minutes at 30°C.

-

Detection: The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE. The radioactivity incorporated into the substrate is quantified using autoradiography or a phosphocellulose paper assay, providing a measure of kinase activity.[1][9]

B. Microscale Thermophoresis (MST) for Binding Affinity This technique measures the binding affinity (Kd) between molecules.

-

Protein Labeling: One binding partner (e.g., recombinant Cdk5 or Cdk5/p25 complex) is fluorescently labeled.

-

Serial Dilution: The unlabeled partner (this compound) is prepared in a series of concentrations.

-

Incubation: The labeled protein is mixed with each concentration of the peptide and loaded into glass capillaries.

-

MST Measurement: An instrument applies a microscopic temperature gradient to the capillaries and measures the change in fluorescence as the molecules move. This movement changes upon binding.

-

Data Analysis: The change in thermophoresis is plotted against the peptide concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).[1]

C. Pull-Down Assay This assay verifies the physical interaction between the peptide and its target proteins.

-

Peptide Immobilization: A biotin-conjugated version of the Cdk5i or scrambled peptide is incubated with streptavidin-coated beads.

-

Protein Incubation: Recombinant Cdk5/p25 complex or total brain lysate is incubated with the peptide-bead complexes overnight at 4°C.[1]

-

Washing: The beads are washed multiple times to remove non-specific binders.

-

Elution and Detection: The proteins bound to the beads are eluted and then identified via immunoblotting (Western blot) using antibodies specific for Cdk5 and p25.[1]

Caption: General experimental workflow for Cdk5i characterization.

Conclusion and Future Directions

The this compound represents a significant advancement in the targeted inhibition of pathological Cdk5/p25 activity.[1] Its rational design, small size, high specificity, and proven efficacy in preclinical models underscore its therapeutic potential for neurodegenerative diseases.[2][3][8] Future research will likely focus on optimizing the peptide's pharmacokinetic properties, further miniaturizing the sequence while retaining efficacy, and conducting the rigorous safety and toxicology studies required for clinical translation.[2][5]

References

- 1. biorxiv.org [biorxiv.org]

- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rawamino.com [rawamino.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptidesciences.com [peptidesciences.com]

- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Cdk5i Peptide Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and memory formation.[1] Under physiological conditions, Cdk5 is activated by its regulatory subunits, p35 and p39. However, in neurodegenerative conditions such as Alzheimer's disease, neurotoxic stimuli lead to the cleavage of p35 into a more stable and hyperactive fragment, p25.[1][2] The resulting Cdk5/p25 complex exhibits prolonged and dysregulated kinase activity, contributing to tau hyperphosphorylation, neuroinflammation, and neuronal death.[3] Consequently, the specific inhibition of the pathological Cdk5/p25 complex, while sparing the physiological Cdk5/p35 activity, has emerged as a promising therapeutic strategy. This guide delves into the structural basis of specificity for the Cdk5 inhibitory peptide (Cdk5i), a rationally designed peptide that selectively targets the Cdk5/p25 complex.

The Cdk5i Peptide: Design and Specificity

The this compound is a 12-amino acid construct (ARAFGIPVRCYS) derived from the T-loop activation loop of Cdk5 itself.[4][5] This region is critical for the interaction between Cdk5 and its activators.[6] The design of Cdk5i was based on creating a competitive inhibitor that interferes with the Cdk5-p25 interaction.[2]

Quantitative Analysis of Cdk5i Binding and Inhibition

The specificity of Cdk5i for the pathological Cdk5/p25 complex has been quantified through various biochemical and biophysical assays. The data clearly demonstrates a significantly higher affinity of Cdk5i for Cdk5/p25 compared to Cdk5 alone or other cyclin-dependent kinases.

| Parameter | Cdk5/p25 | Cdk5 alone | Cdk2 | Reference |

| Dissociation Constant (Kd) | 0.17 µM | 15.72 µM | >40-fold weaker than Cdk5/p25 | [2][4] |

| Inhibition of Interaction | ~25% reduction | Not specified | Not specified | [2] |

| Inhibition of Kinase Activity | ~27% reduction | No significant impact on Cdk5/p35 | No significant impact on Cdk1/Cyclin A | [2][4] |

| Inhibition in P301S mice brain lysates | ~50% reduction | Not specified | Not specified | [7] |

Signaling Pathways and Experimental Workflow

Cdk5 Signaling in Neurodegeneration

The aberrant activation of Cdk5 by p25 initiates a cascade of downstream phosphorylation events that contribute to neurodegenerative pathology. A simplified representation of this pathway is illustrated below.

Caption: Cdk5 signaling pathway in neurodegeneration and the inhibitory action of Cdk5i.

Experimental Workflow for this compound Evaluation

The specificity and efficacy of the this compound are determined through a series of well-defined experiments. The logical flow of these experiments is outlined in the diagram below.

References

- 1. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [novoprolabs.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

The T-Loop of Cdk5: A Critical Nexus for p25 Interaction and a Target for Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 5 (Cdk5) is a unique member of the cyclin-dependent kinase family, with its activity being predominantly displayed in post-mitotic neurons. The dysregulation of Cdk5 activity, often mediated by its interaction with the p25 regulatory subunit, is a key pathological event in several neurodegenerative diseases, including Alzheimer's disease. The T-loop of Cdk5 plays a pivotal and unconventional role in this interaction, serving as a direct tethering point for p25, which induces an active conformation in Cdk5 without the canonical requirement of T-loop phosphorylation. This technical guide provides a comprehensive overview of the structural and functional aspects of the Cdk5 T-loop in the context of p25 binding and explores the implications for the rational design of selective Cdk5 inhibitors. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this critical area of neurobiology and drug discovery.

Introduction

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is essential for the development and function of the central nervous system.[1] Unlike canonical CDKs that are activated by cyclins and regulate the cell cycle, Cdk5 is activated by the neuron-specific proteins p35 and p39.[2] Under neurotoxic conditions, p35 can be cleaved by the calcium-activated protease calpain to produce a more stable and mislocalized fragment, p25.[3] The resulting Cdk5/p25 complex exhibits prolonged and aberrant kinase activity, leading to the hyperphosphorylation of various substrates, including tau protein, which is a hallmark of Alzheimer's disease pathology.[4]

A critical feature of Cdk5 activation by p25 is the unique role of the Cdk5 T-loop (also known as the activation loop). In most CDKs, the T-loop must be phosphorylated for the kinase to become fully active. However, the crystal structure of the Cdk5/p25 complex has revealed that p25 directly interacts with and tethers the unphosphorylated T-loop of Cdk5, stabilizing it in an active conformation.[5][6] This unprecedented activation mechanism highlights the T-loop as a key determinant of the Cdk5-p25 interaction and, consequently, a prime target for the development of specific inhibitors that could selectively block the pathogenic Cdk5/p25 activity while potentially sparing the physiological Cdk5/p35 function.

This guide will delve into the molecular details of the Cdk5 T-loop's interaction with p25, summarize the key quantitative data that characterize this interaction, provide detailed protocols for relevant experimental investigations, and discuss the design strategies for Cdk5 inhibitors that target this unique interface.

The Cdk5 T-Loop and its Interaction with p25

The T-loop of Cdk5, a flexible segment of the kinase domain, is the central player in the activation by p25. Structural studies have shown that p25 cradles the T-loop, inducing a conformational change that mimics the active state of phosphorylated CDKs.[5] This interaction is extensive and involves a significant surface area on both proteins. A key residue within the Cdk5 T-loop, Ser159 (equivalent to the phosphorylation site Thr160 in CDK2), has been identified as a crucial determinant for the specific interaction with p35 and, by extension, p25.[6]

The tethering of the T-loop by p25 obviates the need for phosphorylation, a feature that distinguishes Cdk5 from other members of the CDK family.[1] This unique activation mechanism has profound implications for the pathological hyperactivation of Cdk5 by p25, as the generation of p25 is sufficient to unleash sustained and mislocalized Cdk5 activity within the neuron.

Quantitative Data Summary

The following tables summarize the available quantitative data for the Cdk5/p25 system, including kinetic parameters for substrate phosphorylation and inhibitory constants for various Cdk5 inhibitors.

Table 1: Kinetic Parameters for Cdk5/p25-Catalyzed Phosphorylation

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Tau | 500 - 800 | Not determined | Low | [7] |

| Histone H1 | 15 - 30 | 0.8 - 1.2 | 2.7 x 104 - 8.0 x 104 | [7] |

| H1P (peptide) | 240 | 1.8 | 7.5 x 103 | [8] |

Table 2: IC50 Values of Selected Cdk5 Inhibitors

| Inhibitor | Cdk5/p25 IC50 (μM) | Other CDKs IC50 (μM) | Reference |

| Roscovitine (Seliciclib) | 0.16 - 0.7 | CDK1 (0.45-0.7), CDK2 (0.2-0.7), CDK7 (0.48), CDK9 (0.17) | [9] |

| Olomoucine | 3 | CDK1 (7), CDK2 (7) | [9] |

| Purvalanol A | 0.075 | CDK1 (0.004), CDK2 (0.004) | [9] |

| AT7519 | 0.13 | CDK1 (0.21), CDK2 (0.047), CDK4 (0.1), CDK6 (0.17), CDK9 (0.13) | [9] |

| CPD1 | 3.43 | Not specified | [10] |

| CPD4 | 1.27 | Not specified | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Cdk5/p25 interaction and the efficacy of its inhibitors.

Cdk5/p25 Kinase Assay (Radioactive)

This protocol describes a method to measure the kinase activity of Cdk5/p25 using a radioactive isotope to detect substrate phosphorylation.

Materials:

-

Recombinant active Cdk5/p25 complex

-

Substrate (e.g., Histone H1)

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

10 mM ATP stock solution

-

Phosphocellulose P81 paper

-

1% Phosphoric acid solution

-

Scintillation counter and fluid

Procedure:

-

Thaw all reagents on ice.

-

Prepare the Kinase Solution by diluting the active Cdk5/p25 to the desired concentration in Kinase Dilution Buffer.

-

Prepare the γ-³²P-ATP Assay Cocktail (250 µM) by combining Kinase Assay Buffer, 10 mM ATP Stock Solution, and γ-³²P-ATP.

-

Set up the kinase reaction in a microcentrifuge tube by adding in order: Kinase Assay Buffer, diluted Cdk5/p25, and substrate solution (e.g., Histone H1 at 1 mg/ml).

-

Initiate the reaction by adding the γ-³²P-ATP Assay Cocktail. The final reaction volume is typically 25 µl.

-

Incubate the reaction at 30°C for a specified time (e.g., 15 minutes).

-

Stop the reaction by spotting 20 µl of the reaction mixture onto a phosphocellulose P81 paper strip.

-

Air dry the P81 strip and wash it three times for 10 minutes each in 1% phosphoric acid solution with gentle stirring to remove unincorporated [γ-³²P]ATP.

-

Rinse the P81 strip with acetone (B3395972) and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.[1]

Cdk5 Immunoprecipitation

This protocol details the immunoprecipitation of Cdk5 from cell or tissue lysates to study its interaction with binding partners like p25.

Materials:

-

Cell or tissue lysate

-

Anti-Cdk5 antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer

Procedure:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

Add the anti-Cdk5 antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

Elute the immunoprecipitated proteins from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting.

Surface Plasmon Resonance (SPR) for Cdk5-p25 Interaction Analysis

This protocol provides a general workflow for analyzing the binding kinetics of the Cdk5-p25 interaction using SPR.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified Cdk5 and p25 proteins

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the ligand (e.g., Cdk5) diluted in immobilization buffer over the activated surface. The protein will covalently bind to the chip surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte (e.g., p25) over the immobilized ligand surface.

-

Monitor the change in response units (RU) over time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

X-ray Crystallography for Cdk5/p25 Complex Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of the Cdk5/p25 complex.

Materials:

-

Highly purified and concentrated Cdk5/p25 complex

-

Crystallization screens and plates

-

X-ray source (synchrotron or in-house)

-

Cryo-protectant

Procedure:

-

Crystallization:

-

Set up crystallization trials by mixing the purified Cdk5/p25 complex with a variety of crystallization screening solutions (containing different precipitants, buffers, and salts) using techniques like hanging drop or sitting drop vapor diffusion.

-

Incubate the crystallization plates and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the drops.

-

Soak the crystals in a cryo-protectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

-

Data Collection:

-

Mount the frozen crystal in an X-ray beam.

-

Rotate the crystal and collect diffraction data as a series of images.

-

-

Data Processing and Structure Determination:

-

Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model of the Cdk5/p25 complex into the resulting electron density map.

-

Refine the model against the experimental data to obtain the final, high-resolution structure.[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving Cdk5/p25 and a general workflow for screening Cdk5 inhibitors.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Structure and regulation of the CDK5-p25(nck5a) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. affiniteinstruments.com [affiniteinstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. X-Ray Crystallography to Determine Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Protein Structure Determination by X-ray Crystallography | MolecularCloud [molecularcloud.org]

- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. phys.libretexts.org [phys.libretexts.org]

Cdk5i Peptide: A Targeted Approach to Mitigating Tau Hyperphosphorylation in Neurodegenerative Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aberrant activity of cyclin-dependent kinase 5 (Cdk5), driven by its association with the p25 regulatory subunit, is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease. This hyperactivation leads to the hyperphosphorylation of the microtubule-associated protein tau, a critical step in the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. The Cdk5i peptide, a small 12-amino-acid inhibitor derived from Cdk5 itself, represents a promising therapeutic strategy by specifically targeting the pathological Cdk5/p25 complex. This document provides a comprehensive technical overview of the this compound, detailing its mechanism of action, its demonstrated effects on tau hyperphosphorylation with supporting quantitative data, and the experimental protocols utilized to validate its efficacy.

Introduction: The Role of Cdk5 in Tau Pathology

Under normal physiological conditions, Cdk5 is activated by its regulatory partners p35 or p39 and plays a crucial role in neuronal development, synaptic plasticity, and memory.[1][2] However, in the context of neurotoxic stimuli, such as amyloid-beta (Aβ) accumulation, the calcium-dependent protease calpain cleaves p35 to a more stable and truncated form, p25.[1][2][3] The resulting Cdk5/p25 complex exhibits prolonged and dysregulated kinase activity, leading to the hyperphosphorylation of numerous substrates, most notably the tau protein.[2][3][4] This hyperphosphorylation of tau at specific epitopes destabilizes microtubules, leading to the formation of paired helical filaments and ultimately NFTs, a hallmark of Alzheimer's disease and other tauopathies.[3][5]

The this compound is a rationally designed 12-amino-acid peptide (ARAFGIPVRCYS) derived from the T-loop of Cdk5.[6] It is engineered to specifically interfere with the interaction between Cdk5 and its pathological activator p25, thereby reducing the aberrant kinase activity of the Cdk5/p25 complex without significantly affecting the physiological Cdk5/p35 activity.[2][6][7]

Mechanism of Action of this compound

The this compound functions as a competitive inhibitor, binding with high affinity to the Cdk5/p25 complex.[4][6] This binding disrupts the stable association between Cdk5 and p25, which is essential for the sustained hyperactivation of the kinase. By selectively targeting the pathological Cdk5/p25 complex, Cdk5i reduces the phosphorylation of downstream substrates, including tau, thereby mitigating the cascade of events that leads to neurodegeneration.[2][7]

Quantitative Effects of Cdk5i on Tau Hyperphosphorylation

Multiple studies have demonstrated the efficacy of Cdk5i and its modified forms (e.g., Cdk5i-TF, a TAT- and FITC-tagged version for improved cell penetration and visualization) in reducing tau hyperphosphorylation in various experimental models.[1][7] The following tables summarize the key quantitative findings.

Table 1: In Vitro and Cell-Based Assay Data

| Experimental Model | Treatment | Tau Phosphorylation Site(s) | % Reduction (Mean ± SEM) | Reference |

| HEK293T cells co-expressing Cdk5/p25 | This compound | - | ~27% reduction in Cdk5 kinase activity | [6] |

| Mouse primary neurons expressing human Tau P301L | 10 nM Cdk5i-FT for 6 hours | pTau T181, pTau S396 | Significant reduction | [8][9] |

| FTD patient-derived iPSC cerebral organoids (MAPT P301L) | Cdk5i-FT peptide (2 weeks) | pTau S396, pTau S404 | Significantly reduced levels | [7][9] |

| Cortical neurons infected with p25 | Co-infection with CIP | pS199/202, pS404, AT-8 | ~50% (2-fold) inhibition | [3][10] |

| Cortical neurons treated with Aβ1-42 | Co-infection with CIP | pS199/202, pS404, AT-8 | Inhibition of 8- to 10-fold increase | [3] |

*CIP (Cdk5 inhibitory peptide) is a larger, earlier-generation Cdk5 inhibitor that demonstrates a similar principle of action.[3][10]

Table 2: In Vivo Animal Model Data

| Animal Model | Treatment Protocol | Tau Phosphorylation Site(s) | Key Findings | Reference |

| Tau P301S mice (7-9 months old) | Cdk5i-FT peptide (intraperitoneal injection) | pTau S396 | Attenuated Tau hyperphosphorylation | [7] |

| Tau P301S mice (3 months old) | This compound (IP injection, 3x/week for 1 month) | pTau T181, pTau S396, pTau S404 | Strong trends toward reduction | [8][9] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of Cdk5i's effect on tau hyperphosphorylation.

In Vitro Cdk5 Kinase Assay

This assay measures the ability of Cdk5i to directly inhibit the enzymatic activity of the Cdk5/p25 complex.

-

Preparation of Kinase and Substrate: Recombinant Cdk5/p25 complex is incubated with the this compound or a scrambled control peptide overnight at 4°C.[8] Histone H1 is commonly used as a generic substrate for Cdk5.[11][12]

-

Kinase Reaction: The kinase reaction is initiated by adding a reaction buffer containing [γ-³²P]ATP to the Cdk5/p25-peptide mixture and the Histone H1 substrate.[11] The reaction is typically incubated for 30 minutes at 30°C.

-

Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE.[11]

-

Analysis: The gel is dried and exposed to a phosphor screen. The incorporation of ³²P into Histone H1 is quantified using a phosphorimager to determine the level of kinase activity.[13] A reduction in ³²P signal in the presence of Cdk5i indicates inhibition.

Western Blotting for Phospho-Tau

This protocol is used to quantify the levels of hyperphosphorylated tau in cell lysates or brain tissue homogenates.

-

Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[14]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[14]

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific to phosphorylated tau epitopes (e.g., pS199/202, pS396, pS404, AT-8) and total tau.[3] An antibody against a housekeeping protein (e.g., GAPDH, tubulin) is used as a loading control.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the levels of phospho-tau are normalized to total tau and the loading control.[3][14]

Animal Model Administration and Analysis

This protocol describes the in vivo testing of Cdk5i in transgenic mouse models of tauopathy.

-

Animal Models: Transgenic mouse models that overexpress mutant human tau, such as the Tau P301S or P301L models, are commonly used.[7][8][15]

-

Peptide Administration: The this compound, often tagged with a cell-penetrating peptide like TAT (e.g., Cdk5i-FT), is administered via intraperitoneal (IP) injection.[1][7] A typical regimen might be three times per week for one month.[9]

-

Tissue Collection and Processing: Following the treatment period, mice are euthanized, and brain tissue is harvested. One hemisphere may be fixed for immunohistochemistry, while the other is flash-frozen for biochemical analysis (e.g., Western blotting).

-

Immunohistochemistry: Fixed brain sections are stained with antibodies against phospho-tau epitopes (e.g., pTau S396) to visualize the extent and distribution of tau pathology.[7]

-

Biochemical Analysis: Brain lysates are prepared from the frozen hemisphere and analyzed by Western blotting as described in Protocol 4.2 to quantify changes in tau phosphorylation levels.[8]

Conclusion and Future Directions

The this compound has emerged as a highly specific and effective inhibitor of the pathological Cdk5/p25 complex. The data consistently demonstrate its ability to reduce tau hyperphosphorylation in both in vitro and in vivo models of tauopathy. Its small size and targeted mechanism of action make it a compelling candidate for further therapeutic development. Future research should focus on optimizing its pharmacokinetic properties, evaluating long-term efficacy and safety in more advanced preclinical models, and exploring its potential in combination with other therapeutic modalities for the treatment of Alzheimer's disease and related neurodegenerative disorders. The continued investigation of Cdk5i and similar targeted peptides holds significant promise for developing novel treatments that address the core pathological mechanisms of tauopathies.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. rawamino.com [rawamino.com]

- 3. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diaminothiazoles Modify Tau Phosphorylation and Improve the Tauopathy in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]

- 11. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. Animal models of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Cdk5 Inhibition in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 5 (Cdk5) has emerged as a critical player in the pathogenesis of Alzheimer's disease (AD). While essential for normal neuronal function, its dysregulation, primarily through the cleavage of its activator p35 to the more stable and hyperactivating p25, contributes significantly to the hallmark pathologies of AD: amyloid-beta (Aβ) plaque formation and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau. This technical guide provides an in-depth overview of the foundational research on Cdk5 inhibitors (Cdk5i) in preclinical models of Alzheimer's disease. It summarizes key quantitative findings, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

The Cdk5 Signaling Pathway in Alzheimer's Disease

Under physiological conditions, Cdk5, activated by p35 or p39, plays a crucial role in synaptic plasticity, memory, and neuronal development.[1] In the context of Alzheimer's disease, various neurotoxic stimuli, including Aβ peptides, lead to an influx of calcium, which in turn activates calpain.[1] This protease cleaves p35 into a more stable fragment, p25.[1] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the aberrant hyperphosphorylation of substrates like tau and amyloid precursor protein (APP).[2][3] This pathological cascade contributes to the formation of NFTs, synaptic dysfunction, and ultimately, neuronal death.[3][4]

Quantitative Effects of Cdk5 Inhibition in Preclinical Models

A growing body of evidence from studies using transgenic mouse models of Alzheimer's disease demonstrates the therapeutic potential of inhibiting Cdk5. These studies report significant reductions in key pathological markers and improvements in cognitive function.

| Cdk5 Inhibitor | Animal Model | Key Pathological Marker | Reported Efficacy | Reference |

| Cdk5i Peptide | Tau P301S Mice | Cdk5 Activity | ~50% reduction in brain lysates | [4] |

| Cdk5i-TF | Not Specified | Cdk5 Upregulation | 35% decrease | [5] |

| Roscovitine | Optic Nerve Crush Rat Model | Phosphorylated Tau | 1.6 to 3.5-fold reduction | [6] |

| Roscovitine | Not Specified | Cdk5/p35 IC50 | 0.2 µM | [7] |

| BLINK11 | High-Fat Diet-induced T2D mice | Aβ 1-42 accumulation | Significant reduction at 40 mg/kg | [8] |

| shRNA against Cdk5 | 3xTg-AD Mice (long-term) | Insoluble Tau | Prevention of formation | [9] |

| CIP (Cdk5 Inhibitory Peptide) | p25Tg Mice | Phospho-tau (AT8, AT180) | Significant reduction | [2] |

| CIP (Cdk5 Inhibitory Peptide) | p25Tg Mice | β-amyloid accumulation | Significant reduction | [2] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the foundational research of Cdk5 inhibitors.

Cdk5 Kinase Assay

This assay is crucial for determining the enzymatic activity of Cdk5 and the inhibitory potential of candidate compounds.

Objective: To measure the kinase activity of Cdk5 immunoprecipitated from cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-Cdk5 antibody

-

Protein A/G magnetic beads

-

Kinase assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Lysate Preparation: Homogenize brain tissue or lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Incubate the lysate with an anti-Cdk5 antibody overnight at 4°C with gentle rotation. Add Protein A/G magnetic beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads using a magnetic stand and wash them three times with lysis buffer and twice with kinase assay buffer.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing Histone H1 and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.

-

Termination and Analysis: Stop the reaction by adding SDS loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

-

Quantification: Measure the incorporation of ³²P into Histone H1 using a phosphorimager.

Western Blotting for Phosphorylated Tau

This technique is used to detect and quantify the levels of hyperphosphorylated tau, a key pathological hallmark of AD.

Objective: To assess the levels of specific phospho-tau epitopes in brain homogenates.

Materials:

-

Brain tissue from Alzheimer's model mice

-

Homogenization buffer (e.g., T-PER buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404, total tau antibody)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize brain tissue in homogenization buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize phospho-tau levels to total tau or a loading control like actin or tubulin.

Morris Water Maze (MWM) for Cognitive Assessment

The MWM is a widely used behavioral test to evaluate spatial learning and memory, functions that are typically impaired in Alzheimer's disease.[3][10]

Objective: To assess hippocampal-dependent spatial learning and memory in mouse models of AD.

Apparatus:

-

A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

-

A hidden platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (e.g., 5 days, 4 trials/day):

-

Mice are released from different starting positions and must find the hidden platform.

-

If a mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

The time to reach the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (e.g., on day 6):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set time (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

References

- 1. youtube.com [youtube.com]

- 2. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo | Journal of Neuroscience [jneurosci.org]

- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. peptidesciences.com [peptidesciences.com]

- 6. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Cdk5 inhibitor restores cognitive function and alleviates type 2 diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roscovitine reduces neuronal loss, glial activation and neurological deficits after brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cdk5i Peptide: A Targeted Inhibitor of Neuronal Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aberrant activity of Cyclin-dependent kinase 5 (Cdk5), driven by its association with the p25 regulatory subunit, is a key pathological feature in a range of neurodegenerative diseases. The hyperactive Cdk5/p25 complex promotes neuronal apoptosis through the phosphorylation of various downstream substrates, contributing to the progressive neuronal loss characteristic of these conditions. The Cdk5i peptide, a 12-amino-acid inhibitor derived from the T-loop of Cdk5, has emerged as a promising therapeutic candidate. This peptide exhibits high specificity and affinity for the pathogenic Cdk5/p25 complex, effectively disrupting its activity and mitigating downstream neurotoxic signaling. This technical guide provides an in-depth overview of the this compound, its mechanism of action in preventing neuronal apoptosis, comprehensive quantitative data from key studies, and detailed experimental protocols for its investigation.

Introduction: The Role of Cdk5 in Neuronal Apoptosis

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase crucial for neuronal development and function.[1] Under physiological conditions, Cdk5 is activated by its regulatory partner, p35. However, in response to neurotoxic stimuli such as amyloid-beta (Aβ) exposure or excitotoxicity, intracellular calcium levels rise, leading to the calpain-mediated cleavage of p35 into a more stable and potent activator, p25.[2][3] The resulting Cdk5/p25 complex becomes hyperactive and mislocalized within the neuron, leading to the aberrant phosphorylation of numerous substrates.[2] This hyperactivation is a central driver of neuronal apoptosis and is implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[3][4]

One of the critical downstream effects of Cdk5/p25 hyperactivity is the phosphorylation and subsequent inactivation of the myocyte enhancer factor 2 (MEF2) family of transcription factors.[5] Phosphorylated MEF2 is unable to support the expression of pro-survival genes, tipping the balance towards apoptosis.[6] This cascade often involves the activation of executioner caspases, such as caspase-3, which dismantle the cell.[3][6]

The this compound: A Specific Inhibitor of the Cdk5/p25 Complex

The this compound is a 12-amino-acid sequence (ARAFGIPVRCYS) derived from the T-loop of Cdk5 itself.[5][7] This region is critical for the interaction between Cdk5 and p25.[5] By mimicking this binding site, the this compound acts as a competitive inhibitor, specifically disrupting the formation and activity of the pathogenic Cdk5/p25 complex.[5][7] For in vitro and in vivo applications, the peptide is often modified with a Fluorescein isothiocyanate (FITC) tag for visualization and a Trans-Activator of Transcription (TAT) sequence to facilitate cell and blood-brain barrier penetration, creating the Cdk5i-FT peptide.[4][5]

Quantitative Data on this compound Activity

The efficacy of the this compound has been quantified in several key studies. The following tables summarize the critical data regarding its binding affinity, inhibitory activity, and neuroprotective effects.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) to Cdk5/p25 | 0.17 µM | Dissociation constant for the this compound binding to the hyperactive Cdk5/p25 complex. | [7] |

| Binding Affinity (Kd) to Cdk5 alone | 15.72 µM | Dissociation constant for the this compound binding to Cdk5 without the p25 activator, demonstrating high specificity for the pathogenic complex. | [7] |

| Affinity Ratio (Cdk5 alone / Cdk5/p25) | >92-fold | The peptide shows over 92-fold higher affinity for the Cdk5/p25 complex compared to Cdk5 alone. | [5] |

Table 1: Binding Affinity and Specificity of the this compound

| Experimental Model | Effect of Cdk5i Treatment | Quantitative Result | Reference |

| HEK293T cells co-expressing Cdk5/p25 | Reduction in Cdk5-p25 interaction | ~25% decrease | [7] |

| HEK293T cells co-expressing Cdk5/p25 | Reduction in Cdk5 kinase activity | ~27% decrease | [7] |

| CK-p25 Mouse Model of Neurodegeneration | Reduction in DNA damage (γH2AX-positive neurons) in the hippocampus | ~50% decrease | [4] |

| Cultured Neurons with High Glucose | Reduction in Drp1 phosphorylation at S616 | ~26% decrease | [5] |

| Tau P301S Mouse Model | Rescue of neuronal loss in the hippocampal CA3 region | ~40% increase in neuron number compared to untreated mice | [5] |

| Tau P301S Mouse Model | Reduction in microglial cell size in the hippocampus | ~33% decrease | [5] |

Table 2: In Vitro and In Vivo Efficacy of the this compound

Signaling Pathways and Experimental Workflows

Cdk5/p25-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the signaling cascade leading from neurotoxic stimuli to neuronal apoptosis, and the point of intervention for the this compound.

Caption: Cdk5/p25 signaling cascade leading to neuronal apoptosis.

Experimental Workflow for Assessing Cdk5i Efficacy

The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of the this compound.

Caption: Workflow for evaluating the this compound's neuroprotective effects.

Detailed Experimental Protocols

In Vitro Cdk5/p25 Kinase Assay

This protocol is for measuring the inhibitory effect of the this compound on Cdk5/p25 kinase activity using Histone H1 as a substrate.

Materials:

-

Recombinant active Cdk5/p25 enzyme

-

This compound and scrambled control peptide

-

Histone H1 (substrate)

-

Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 µg/µl BSA)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)

-

P81 phosphocellulose paper (for radioactive assay)

-

Phosphorimager or Luminometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. For a 25 µL final volume:

-

5 µL of 5x Kinase Assay Buffer

-

This compound or scrambled peptide to the desired final concentration.

-

1 µg of Histone H1.

-

10-50 ng of active Cdk5/p25 enzyme.

-

ddH₂O to a volume of 20 µL.

-

-

Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow for peptide binding to the enzyme.

-

Initiate Reaction: Add 5 µL of [γ-³²P]ATP (or cold ATP for non-radioactive assay) to start the reaction.

-

Incubation: Incubate the reaction for 15-30 minutes at 30°C.

-

Stop Reaction & Detection (Radioactive):

-

Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid.

-

Air dry the paper and quantify the incorporated radioactivity using a phosphorimager.

-

-

Stop Reaction & Detection (Non-Radioactive - ADP-Glo™):

-

Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Compare the kinase activity in the presence of the this compound to the scrambled control and no-peptide controls.

Assessment of Neuronal Apoptosis via TUNEL Assay

This protocol describes the detection of apoptotic cells in primary neuronal cultures treated with a neurotoxic agent and the this compound.

Materials:

-

Primary neuronal cultures on coverslips

-

Neurotoxic agent (e.g., Aβ₁₋₄₂, high glucose)

-

Cdk5i-FT peptide and scrambled control

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture primary neurons to the desired maturity (e.g., 14 days in vitro).

-

Induce apoptosis by treating with a neurotoxic agent for the desired time (e.g., 10 µM Aβ₁₋₄₂ for 6 hours).

-

Co-treat with Cdk5i-FT peptide (e.g., 10 nM) or scrambled control peptide.

-

-

Fixation: Wash cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature.

-

Permeabilization: Wash twice with PBS. Permeabilize the cells by incubating in permeabilization solution for 5 minutes on ice.

-

TUNEL Staining:

-

Wash twice with PBS.

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Incubate the cells with 50 µL of the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Include a positive control (pre-treat fixed and permeabilized cells with DNase I) and a negative control (omit the TdT enzyme).

-

-

Washing and Counterstaining:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes.

-

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will show TUNEL-positive nuclei (e.g., green fluorescence if using FITC-dUTP), while all nuclei will be stained with DAPI (blue).

-

Quantification: Calculate the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells in multiple fields of view.

In Vivo Administration and Behavioral Testing (Morris Water Maze)

This protocol outlines the intraperitoneal (IP) injection of the Cdk5i-FT peptide in a mouse model of neurodegeneration and subsequent assessment of cognitive function using the Morris Water Maze.

Materials:

-

Mouse model of neurodegeneration (e.g., CK-p25 or Tau P301S mice) and wild-type controls.

-

Cdk5i-FT peptide and scrambled control peptide, sterile-filtered in saline.

-

Sterile syringes and needles (25-27 gauge).

-

Morris Water Maze apparatus (circular pool, escape platform, video tracking software).

Procedure:

-

Peptide Administration:

-

Administer the Cdk5i-FT peptide or scrambled control via intraperitoneal (IP) injection. A typical dose is 20 mg/kg body weight, administered every other day for the duration of the study (e.g., 2-4 weeks).[4]

-

To perform the IP injection, restrain the mouse and inject into the lower right abdominal quadrant, avoiding the midline.

-

-

Morris Water Maze - Spatial Acquisition Phase:

-

Fill the pool with water made opaque with non-toxic paint and maintain the temperature at 20-22°C.

-

Submerge a platform 1-1.5 cm below the water surface in a fixed location in one of the four quadrants.

-

For 5-7 consecutive days, give each mouse four trials per day. In each trial, release the mouse from one of four quasi-random start positions, facing the pool wall.

-

Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using video tracking software.

-

-

Morris Water Maze - Probe Trial:

-

24 hours after the final acquisition trial, remove the platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: Compare the escape latencies during acquisition and the performance in the probe trial between the Cdk5i-treated group, the scrambled control group, and wild-type controls. Improved performance in the Cdk5i-treated group indicates a rescue of cognitive deficits.

Conclusion

The this compound represents a highly specific and potent tool for inhibiting the pathogenic Cdk5/p25 complex. Its ability to penetrate the blood-brain barrier and selectively disrupt the aberrant kinase activity that drives neuronal apoptosis makes it a compelling candidate for further therapeutic development. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the neuroprotective potential of Cdk5i and similar targeted peptide inhibitors in the context of neurodegenerative diseases.

References

- 1. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological and pathological phosphorylation of tau by Cdk5 [frontiersin.org]

- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK5 contributes to neuronal apoptosis via promoting MEF2D phosphorylation in rat model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rawamino.com [rawamino.com]

Unlocking Neuroprotection: A Technical Guide to the Cdk5i Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of the Cdk5i peptide, a promising therapeutic candidate for a range of neurodegenerative disorders. We delve into the core mechanism of action, present key quantitative data from preclinical studies, and offer detailed experimental protocols to facilitate further research and development in this critical area.

Introduction: The Role of Cdk5 in Neurodegeneration and the Promise of Cdk5i

Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in the central nervous system, playing a vital role in neuronal development, synaptic plasticity, and memory formation.[1][2] However, its dysregulation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] Under neurotoxic conditions, the Cdk5 activator p35 is cleaved into a more stable and potent activator, p25.[1][2] The resulting hyperactivation of the Cdk5/p25 complex leads to a cascade of detrimental effects, including hyperphosphorylation of the tau protein, formation of neurofibrillary tangles, mitochondrial dysfunction, and ultimately, neuronal death.[1][2][4]

The this compound is a short, 12-amino acid peptide derived from the T-loop of Cdk5 itself.[1][3] It is designed to specifically inhibit the aberrant activity of the Cdk5/p25 complex, offering a targeted approach to mitigate the downstream pathological consequences.[1][2] This guide will explore the compelling evidence supporting the neuroprotective effects of Cdk5i and provide the necessary technical information for its further investigation.

Mechanism of Action: Targeting the Pathological Cdk5/p25 Complex

The primary neuroprotective mechanism of the this compound lies in its ability to selectively disrupt the interaction between Cdk5 and its pathological activator, p25. This targeted inhibition spares the physiological activity of the Cdk5/p35 complex, which is essential for normal neuronal function.

Signaling Pathway of Cdk5 Dysregulation and Cdk5i Intervention

Caption: Cdk5 signaling pathway in neurodegeneration and the inhibitory action of Cdk5i.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of the this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model System | Cdk5i Concentration | Result | Reference |

| Binding Affinity (Kd) to Cdk5/p25 | Microscale Thermophoresis | - | 0.17 µM | [3] |

| Binding Affinity (Kd) to Cdk5 | Microscale Thermophoresis | - | 15.72 µM | [3] |

| Reduction in Cdk5/p25 Interaction | Neuronal Cultures | Not Specified | ~22% | [2] |

| Reduction in Cdk5 Upregulation | Neuronal Cultures | Not Specified | ~35% | [1] |

| Reduction in STZ-induced pDrp1 S616 | Cultured Neurons | Not Specified | ~26% | [3] |

| Neuronal Viability | Cultured Neurons | 10 nM | No effect on viability | [3] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Mouse Model | Treatment | Outcome Measure | Result | Reference |

| Tau P301S | Cdk5i-FT peptide (intraperitoneal) | Neuronal Loss in CA3 | Rescued | [3] |

| Tau P301S | Cdk5i-FT peptide (intraperitoneal) | Microglial Cell Size | Reduced by ~33% | [3] |

| Tau P301S | Cdk5i-FT peptide (intraperitoneal) | Morris Water Maze (Latency) | Reduced by 2.45-fold on day 7 | [3] |

| CK-p25 | Cdk5i-FT peptide (intraperitoneal) | DNA Damage (γH2AX-positive neurons) | Reduced by nearly 50% | [3] |

| MPTP-induced Parkinson's Disease | AAV9-CIP (intracerebroventricular) | Dopaminergic Neuron Loss | Protected against loss | [4] |

| MCAO Stroke Model | Tat-CDK5-CTM (intravenous) | Infarction Area | Reduced | [5][6][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the this compound's neuroprotective effects.

In Vitro Assays

4.1.1. Neuronal Cell Culture and this compound Treatment

-

Cell Type: Primary cortical neurons from embryonic day 18 (E18) mouse embryos.

-

Culture Conditions: Plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Maintain at 37°C in a 5% CO2 incubator.

-

This compound Treatment: On day in vitro (DIV) 7-10, treat neurons with this compound (or a scrambled control peptide) at a final concentration of 10 nM for 24-48 hours, depending on the specific assay. For studies involving neurotoxic insults, pre-treat with Cdk5i for 2 hours before adding the toxin.

4.1.2. Cdk5 Kinase Assay

-

Principle: Measures the phosphorylation of a substrate by Cdk5.

-

Procedure:

-

Lyse treated neuronal cells or tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitate Cdk5 using a specific anti-Cdk5 antibody and protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Resuspend the beads in kinase assay buffer containing a Cdk5 substrate (e.g., histone H1) and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

-

4.1.3. Microscale Thermophoresis (MST) for Binding Affinity

-

Principle: Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding to a ligand.

-

Procedure:

-

Label the this compound with a fluorescent dye (e.g., FITC).

-

Prepare a serial dilution of the unlabeled Cdk5/p25 or Cdk5 protein.

-

Mix the labeled this compound (at a constant concentration) with each dilution of the unlabeled protein.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement using an MST instrument.

-

Analyze the data to determine the dissociation constant (Kd).

-

4.1.4. Streptavidin Pull-Down Assay for Protein Interaction

-

Principle: Uses biotinylated this compound to pull down its interacting partners from a cell lysate.

-

Procedure:

-

Synthesize a biotinylated version of the this compound and a scrambled control peptide.

-

Incubate the biotinylated peptides with cell lysates containing the Cdk5/p25 complex.

-

Add streptavidin-coated magnetic beads to the mixture and incubate to allow binding of the biotinylated peptide-protein complexes.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against Cdk5 and p25.

-

In Vivo Experiments

4.2.1. Animal Models and this compound Administration

-

Mouse Models:

-

Tau P301S Transgenic Mice: Model for tauopathy.

-

CK-p25 Transgenic Mice: Inducible model of Cdk5 hyperactivation.

-

MPTP-induced Parkinson's Disease Model: Model for dopamine (B1211576) neuron degeneration.

-

Middle Cerebral Artery Occlusion (MCAO) Model: Model for ischemic stroke.

-

-

This compound Formulation: For in vivo use, the this compound is often conjugated to a cell-penetrating peptide, such as the TAT sequence, and a fluorescent tag like FITC (Cdk5i-FT) to enhance blood-brain barrier penetration and allow for visualization.

-

Administration: Intraperitoneal (IP) injection is a common route of administration. Dosages and treatment schedules vary depending on the study and model.

4.2.2. Morris Water Maze for Cognitive Assessment

-

Principle: A behavioral test to assess spatial learning and memory in rodents.

-

Procedure:

-

A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

-

Mice are trained over several days to find the hidden platform using spatial cues around the room.

-

The time taken to find the platform (escape latency) and the path taken are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

4.2.3. Immunohistochemistry for Brain Pathology

-

Principle: Uses antibodies to visualize the localization and abundance of specific proteins in brain tissue sections.

-

Procedure:

-

Perfuse the mice with paraformaldehyde and collect the brains.

-

Prepare brain sections (e.g., 40 µm thick) using a cryostat or vibratome.

-

Incubate the sections with primary antibodies against markers of interest (e.g., phosphorylated Tau, NeuN for neurons, Iba1 for microglia).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the sections and visualize them using a fluorescence microscope.

-

Quantify the staining intensity or the number of positive cells.

-

Visualizing Workflows and Relationships

Experimental Workflow for In Vitro this compound Validation

Caption: Workflow for in vitro validation of this compound's effects.

Logical Relationship of Cdk5i's Neuroprotective Effects

Caption: Logical flow of Cdk5i's multi-level neuroprotective effects.

Conclusion and Future Directions

The this compound has emerged as a highly promising neuroprotective agent with a well-defined mechanism of action. Its ability to selectively inhibit the pathological Cdk5/p25 complex offers a targeted therapeutic strategy for a variety of neurodegenerative diseases. The preclinical data presented in this guide provide a strong rationale for its continued development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the this compound for clinical translation. This includes enhancing its stability, bioavailability, and blood-brain barrier permeability. Further long-term efficacy and safety studies in various animal models are also warranted. The detailed protocols and data provided herein serve as a valuable resource for researchers dedicated to advancing the development of Cdk5i and other targeted therapies for devastating neurodegenerative conditions.

References

- 1. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of p25/Cdk5 Attenuates Tauopathy in Mouse and iPSC Models of Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Streptozotocin Induces Alzheimer’s Disease-Like Pathology in Hippocampal Neuronal Cells via CDK5/Drp1-Mediated Mitochondrial Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lentiviral Delivery of the Human Wild-type Tau Protein Mediates a Slow and Progressive Neurodegenerative Tau Pathology in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk5i Peptide in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, migration, and synaptic plasticity.[1][2] Dysregulation of Cdk5 activity, often through the proteolytic cleavage of its activator p35 to the more stable p25, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[3][4] The Cdk5i peptide is a 12-amino acid inhibitor (ARAFGIPVRCYS) derived from the T-loop of Cdk5.[5][6] It demonstrates high binding affinity for the hyperactive Cdk5/p25 complex and specifically inhibits its kinase activity, making it a valuable tool for studying Cdk5-mediated signaling pathways and as a potential therapeutic agent.[5][6][7]

These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory potential of the this compound.

Cdk5 Signaling Pathway

Under physiological conditions, Cdk5 is activated by binding to its regulatory subunits, p35 or p39.[8] The Cdk5/p35 complex is involved in various neuronal processes.[9][10] However, under neurotoxic stress, p35 is cleaved by calpain to form p25.[9] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to aberrant hyperphosphorylation of substrates such as tau, which contributes to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[3][11] The this compound specifically interferes with the activity of the Cdk5/p25 complex.[5][6]

References

- 1. promega.com [promega.com]

- 2. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons | The EMBO Journal [link.springer.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]

Application Notes and Protocols for In Vivo Administration of Cdk5i Peptide in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Cdk5 inhibitory peptide (Cdk5i) in mouse models of neurodegenerative diseases. The Cdk5i peptide is a promising therapeutic candidate that targets the hyperactive Cdk5/p25 complex, a key driver of pathology in conditions such as Alzheimer's disease, Parkinson's disease, and frontotemporal dementia.[1][2][3][4]

Introduction

Cyclin-dependent kinase 5 (Cdk5) is a crucial enzyme in brain development and function.[5] However, under neurotoxic conditions, its regulatory partner p35 is cleaved by calpain into p25.[1][6] This leads to the formation of a hyperactive and mislocalized Cdk5/p25 complex, which aberrantly phosphorylates various substrates, including Tau and MEF2, contributing to neuroinflammation, synaptic dysfunction, and neuronal death.[1][3][7]

The this compound is a 12-amino-acid fragment derived from the T-loop of Cdk5 (ARAFGIPVRCYS).[1][5] It is designed to specifically disrupt the interaction between Cdk5 and p25, thereby inhibiting the pathogenic activity of the Cdk5/p25 complex without affecting the normal physiological function of Cdk5/p35.[5][6][8] For in vivo applications, the peptide is often modified with a cell-penetrating TAT (transactivator of transcription) sequence and a fluorescent tag like FITC (fluorescein isothiocyanate) to create Cdk5i-FT, enhancing its ability to cross the blood-brain barrier and allowing for its visualization in tissues.[1][5][8][9]

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in various mouse models.

Table 1: Efficacy of this compound in Mouse Models of Neurodegeneration

| Mouse Model | Treatment Regimen | Key Pathological Features Addressed | Quantitative Outcomes | Reference |

| CK-p25 (Alzheimer's Disease) | Cdk5i-FT (40 mg/kg, IP, 3x/week for 2 weeks) | DNA damage (γH2AX), microglial activation | Reduced γH2AX upregulation by 35% | [1][10] |

| Tau P301S (Tauopathy/FTD) | Cdk5i-FT (intraperitoneal injection) | Tau hyperphosphorylation, neuronal loss, microglial activation, cognitive deficits | Reduced microglial cell size by ~33%; improved performance in Morris water maze | [1] |

| MPTP-induced (Parkinson's Disease) | AAV9-mediated CIP (intracerebroventricular injection) | Loss of dopaminergic neurons, motor and anxiety-like symptoms | Protected against loss of dopaminergic neurons in the substantia nigra | [3][4][11][12] |

Table 2: Biochemical Effects of this compound

| Parameter | In Vitro/In Vivo | Model System | Quantitative Effect | Reference |

| Cdk5/p25 Interaction | In vitro | Co-expressed Cdk5/p25 in HEK293T cells | Reduced by ~25% | [13] |

| Cdk5/p25 Kinase Activity | In vitro | Co-expressed Cdk5/p25 in HEK293T cells | Reduced by ~27% | [13] |

| Cdk5/p25 Kinase Activity | Ex vivo | Brain lysates from Tau P301S mice | Reduced by ~50% | [5][10] |

| Cdk5 Expression | Not specified | Not specified | Downregulated by ~35% | [2][6] |

| Tau Phosphorylation (pTau S396 & S404) | In vitro | Human iPSC-derived cerebral organoids (MAPT P301L) | Significantly reduced | [1][5] |

| Tau Phosphorylation (pTau T181 & S396) | In vitro | Mouse primary neurons overexpressing human Tau P301L | Significant reduction | [5][10] |

Experimental Protocols

Protocol 1: Preparation and Administration of Cdk5i-FT Peptide

1. Peptide Synthesis and Modification:

-

The core this compound sequence is ARAFGGIPVRCYS.

-

A scrambled peptide control (e.g., AFRSPCARIGYV) should be used.[1][5]

-

For in vivo delivery, conjugate the N-terminus with FITC (via an Ahx-GGG linker) and the C-terminus with the TAT sequence (YGRKKRRQRRR).[5]

-

Lyophilized peptides should be stored at -20°C or -80°C.

2. Reconstitution:

-